![molecular formula C25H18ClF2N5O2 B2398173 3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4-difluorophenyl)propanamide CAS No. 902962-67-8](/img/structure/B2398173.png)

3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4-difluorophenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

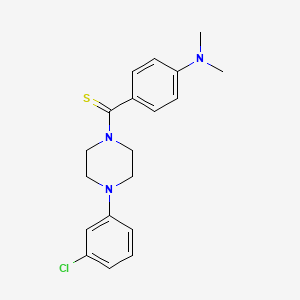

The compound “3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4-difluorophenyl)propanamide” is a type of triazoloquinazoline derivative . These compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines .

Synthesis Analysis

The synthesis of similar triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system . This process maintains essential structural fragments for effective binding with the binding site of PCAF . A set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity .Molecular Structure Analysis

Triazoloquinazoline derivatives contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazoloquinazoline derivatives include the bioisosteric modification of the triazolophthalazine ring system . This modification process is guided by the need to maintain other essential structural fragments for effective binding with the binding site of PCAF .Scientific Research Applications

Synthesis and Structural Analysis

- Studies have demonstrated innovative synthesis routes and structural analyses of quinazolinone and triazoloquinazoline derivatives. For example, one study details the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds through reactions of anthranilamide with isocyanates, showcasing the diverse synthetic pathways available for such compounds (Chern et al., 1988).

Pharmacological Investigations

- Several compounds within this chemical family have been investigated for their pharmacological properties, including antihistaminic and benzodiazepine receptor binding activities. Notably, derivatives have shown promise as H1-antihistaminic agents with low sedative effects, suggesting potential therapeutic applications (Alagarsamy et al., 2007).

Molecular Docking and Antitumor Activity

- Molecular docking studies have been employed to predict the interaction between triazoloquinazoline derivatives and target proteins, potentially offering insights into their mechanisms of action as antitumor agents. Some derivatives have demonstrated broad spectrum antitumor activity, indicating their potential in cancer research (Al-Suwaidan et al., 2016).

Antimicrobial Activity

- Research into novel quinazolinone derivatives fused with other heterocyclic systems has revealed significant antimicrobial activity against a variety of microorganisms, highlighting their potential in developing new antimicrobial agents (Pandey et al., 2009).

Mechanism of Action

Target of Action

It is known that similar [1,2,4]triazolo[4,3-a]quinazoline derivatives have been investigated for their dna intercalation activities . This suggests that the compound might interact with DNA as its primary target.

Mode of Action

The compound likely interacts with its targets through a process known as DNA intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA’s normal functioning, making it a common mechanism of action for various anticancer and antibiotic drugs .

Biochemical Pathways

By disrupting the normal structure of DNA, it can inhibit DNA replication and transcription, which in turn can lead to cell death . This is particularly effective in rapidly dividing cells, such as cancer cells .

Pharmacokinetics

It is known that triazole derivatives, which this compound is a part of, are generally well-absorbed and distributed throughout the body . They are metabolized in the liver and excreted primarily through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential DNA intercalation activity. By intercalating into DNA, it can disrupt the normal functioning of cells, potentially leading to cell death . This makes it a potential candidate for anticancer therapy .

Future Directions

The future directions for research on these compounds could involve further optimization of the lead compound through systematic modification . Additionally, more extensive studies could be conducted to evaluate the anticancer activity of these compounds against a wider range of cancer cell lines . The development of more potent anticancer analogs could also be a potential area of future research .

properties

IUPAC Name |

3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4-difluorophenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClF2N5O2/c26-18-7-3-1-5-15(18)14-32-24(35)17-6-2-4-8-21(17)33-22(30-31-25(32)33)11-12-23(34)29-16-9-10-19(27)20(28)13-16/h1-10,13H,11-12,14H2,(H,29,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCRJQAZJOTGEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NC5=CC(=C(C=C5)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClF2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2398096.png)

![2-({1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2398097.png)

![4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2398098.png)

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2398102.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2398103.png)

![6-Naphthalen-1-ylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B2398105.png)

![1-(3-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2398106.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2398107.png)

![N-(2,4-dimethoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)

![(E)-2-amino-N-(2,5-dimethylphenyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2398111.png)